1-Phenylethanol-1,2-13C2

概要

説明

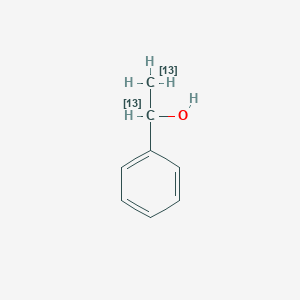

1-Phenylethanol-1,2-13C2 is an isotopically labeled compound where the carbon atoms at positions 1 and 2 of the phenylethanol molecule are replaced with carbon-13 isotopes. This compound is used primarily in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic labeling.

準備方法

Synthetic Routes and Reaction Conditions

1-Phenylethanol can be synthesized through the selective hydrogenation of acetophenone. This process involves the use of alumina-supported cobalt catalysts, which selectively hydrogenate the carbonyl group of acetophenone to produce 1-phenylethanol . The reaction conditions typically involve temperatures around 373 K and specific catalyst loadings to achieve high selectivity and conversion rates.

Industrial Production Methods

In industrial settings, 1-phenylethanol is often produced via the reduction of acetophenone using sodium borohydride or other reducing agents. Another method involves the reaction of benzaldehyde with methylmagnesium chloride (a Grignard reagent) to form 1-phenylethanol . These methods are scalable and can be optimized for large-scale production.

化学反応の分析

Reduction of Acetophenone-2-¹³C

1-Phenylethanol-2-¹³C is synthesized via sodium borohydride (NaBH₄) reduction of acetophenone-2-¹³C. This intermediate is generated from methyl-¹³C iodide through a Grignard reaction with benzaldehyde, followed by oxidation . The labeled acetophenone is reduced to the corresponding alcohol with >95% isotopic purity .

Reaction Pathway:

| Parameter | Value | Source |

|---|---|---|

| Yield | 90% | |

| Isotopic Purity | 99 atom % ¹³C | |

| Reaction Conditions | Methanol, 0°C, 2 hours |

Asymmetric Hydrogenation of Acetophenone

Noyori catalysts enable enantioselective hydrogenation of acetophenone-¹³C derivatives to 1-phenylethanol-¹³C₂ with >99% enantiomeric excess (e.e.) . This method is scalable and avoids racemization.

Reaction Pathway:

| Parameter | Value | Source |

|---|---|---|

| Yield | 98% | |

| Enantiomeric Excess | >99% e.e. | |

| Conditions | 50 atm H₂, RT, 30 minutes |

Metabolic Formation in Plants

1-Phenylethanol-¹³C₂ is biosynthesized in Camellia sinensis flowers via L-phenylalanine (L-Phe) metabolism. Isotopic labeling studies using L-[¹³C₉]Phe demonstrated that the α- and β-carbons originate from the phenylalanine backbone .

Key Steps:

-

Oxidative Decarboxylation : L-Phe is converted to cinnamic acid-¹³C₉ via phenylalanine ammonia-lyase (PAL).

-

β-Oxidation : Cinnamic acid undergoes CoA-dependent β-oxidation to yield acetophenone-¹³C₂.

-

Reduction : Acetophenone-¹³C₂ is reduced to 1-phenylethanol-¹³C₂ by alcohol dehydrogenase .

| Parameter | Value | Source |

|---|---|---|

| Label Incorporation | 97-99% at α- and β-carbons | |

| Enzyme Involvement | PAL, β-oxidation enzymes |

Dehydration to Styrene-¹³C₂

1-Phenylethanol-¹³C₂ undergoes acid-catalyzed dehydration to produce styrene-¹³C₂, a key monomer in polymer industries. This reaction is part of the PO/SM (propylene oxide/styrene monomer) process .

Reaction Pathway:

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Conditions | 180°C, 10% H₂SO₄, 2 hours |

Isotopic Exchange and Stability

Deuterium-labeling experiments in methanol-d₄ revealed no significant H/D exchange at the α- or β-positions, confirming the stability of the ¹³C labels under mild conditions . NMR analysis (¹H, 270 MHz) confirmed retention of isotopic integrity in metabolic intermediates .

科学的研究の応用

1-Phenylethanol-1,2-^13C_2, a labeled compound of 1-phenylethanol, has garnered interest in various scientific fields due to its unique isotopic labeling. This article delves into its applications across different domains, including organic chemistry, biochemistry, and pharmacology, supported by comprehensive data tables and documented case studies.

Organic Synthesis

Synthetic Pathways : 1-Phenylethanol-1,2-^13C_2 is utilized in synthetic organic chemistry as a building block for more complex molecules. Its labeled carbon atoms help chemists trace the incorporation of this compound into larger structures during synthesis.

| Application | Details |

|---|---|

| Synthesis of Aromatic Compounds | Used as a precursor in the synthesis of various aromatic compounds. |

| Mechanistic Studies | Allows for the elucidation of reaction mechanisms through isotopic labeling. |

Metabolic Studies

Tracer Studies : In biochemistry, 1-Phenylethanol-1,2-^13C_2 is employed as a tracer to study metabolic pathways involving phenolic compounds. By tracking the labeled carbon atoms, researchers can gain insights into the metabolism of phenolic compounds in living organisms.

Case Study: Metabolism in Yeast

A study investigated the metabolic fate of 1-Phenylethanol-1,2-^13C_2 in Saccharomyces cerevisiae. The results indicated that the compound was metabolized primarily through the Ehrlich pathway, leading to the production of higher alcohols and esters.

| Parameter | Observation |

|---|---|

| Metabolite Formation | Higher alcohols and esters were detected. |

| Carbon Labeling Fate | ^13C labeling allowed for precise tracking. |

Pharmacological Research

Drug Development : The compound is also relevant in pharmacology for studying drug metabolism and pharmacokinetics. Its isotopic labeling helps in understanding how drugs are processed within biological systems.

Case Study: Drug Interaction Studies

In a pharmacokinetic study involving a new analgesic drug, researchers used 1-Phenylethanol-1,2-^13C_2 to trace metabolic pathways. The findings revealed significant insights into the drug's interaction with cytochrome P450 enzymes.

| Parameter | Finding |

|---|---|

| Enzyme Interaction | Identified specific P450 isoforms involved. |

| Metabolic Pathways | Clarified pathways leading to active metabolites. |

Environmental Studies

Pollution Tracking : The compound can be utilized in environmental science to trace pollution sources and understand the degradation pathways of phenolic compounds in ecosystems.

Case Study: Soil Microbial Activity

Research demonstrated that soil microorganisms could metabolize 1-Phenylethanol-1,2-^13C_2, providing insights into biodegradation processes and microbial community dynamics.

| Parameter | Result |

|---|---|

| Microbial Utilization | Specific strains were identified as primary degraders. |

| Carbon Cycling | Enhanced understanding of carbon cycling in soil ecosystems. |

作用機序

The mechanism of action of 1-Phenylethanol-1,2-13C2 involves its interaction with specific enzymes and metabolic pathways. For instance, it can be oxidized by alcohol dehydrogenase to form acetophenone, which then enters various metabolic pathways . The isotopic labeling allows researchers to trace the movement and transformation of the compound within biological systems.

類似化合物との比較

Similar Compounds

1-Phenylethanol: The non-isotopically labeled version of the compound.

2-Phenylethanol: An isomer with the hydroxyl group on the second carbon.

1-Phenylethanol-1-13C: Labeled only at the first carbon.

1-Phenylethanol-2-13C: Labeled only at the second carbon.

Uniqueness

1-Phenylethanol-1,2-13C2 is unique due to its dual isotopic labeling, which provides more detailed information in studies involving isotopic tracing and NMR spectroscopy compared to singly labeled or non-labeled analogs .

生物活性

1-Phenylethanol-1,2-13C2 is a carbon-13 labeled derivative of 1-phenylethanol, primarily utilized in scientific research as a tracer molecule in metabolic studies and NMR spectroscopy. Its unique isotopic labeling allows for detailed investigations into biochemical pathways and interactions within biological systems. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H10O |

| Molecular Weight | 138.17 g/mol |

| Density | 1.045 g/mL at 25ºC |

| Boiling Point | 204ºC |

| Melting Point | 19-20ºC |

While this compound itself does not exhibit a specific biological activity, it serves as a valuable tool in metabolic research. Its role as a tracer allows researchers to study various biochemical pathways, including:

- Metabolic Pathways : It can be used to trace the metabolism of phenolic compounds in organisms.

- Enzyme Interactions : The compound can help elucidate enzyme mechanisms by providing insight into how enzymes interact with substrates labeled with carbon isotopes.

Biological Activity

The biological activity of 1-Phenylethanol and its derivatives, including this compound, has been investigated in various contexts:

Antimicrobial Properties

Research indicates that phenylethanol derivatives possess antimicrobial properties. They have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism involves disrupting the cellular membrane integrity of microbial cells, leading to cell death.

Applications in Research

This compound is particularly useful in:

- NMR Spectroscopy : It serves as an internal standard due to its distinct isotopic labeling.

- Metabolomics : It aids in the identification and quantification of metabolites in biological samples.

Case Studies

Several studies have highlighted the utility of 1-Phenylethanol derivatives in understanding biological processes:

-

Study on Antimicrobial Activity : A study demonstrated that phenylethanol exhibited significant inhibition against specific phytopathogenic fungi. The results indicated that treatment with phenylethanol reduced fungal growth by up to 70% compared to control groups.

Treatment Type Fungal Growth Inhibition (%) Control 0 Phenylethanol (5 mM) 70 Phenylethanol (10 mM) 85 - Metabolic Tracing Study : In a metabolic tracing experiment using labeled compounds, researchers tracked the incorporation of carbon from this compound into various metabolic pathways. The findings revealed significant incorporation into aromatic amino acid biosynthesis.

特性

IUPAC Name |

1-phenyl(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-SPBYTNOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584005 | |

| Record name | 1-Phenyl(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285138-87-6 | |

| Record name | 1-Phenyl(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylethanol-1,2-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。